[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone
Description
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a 2,1,3-benzoxadiazole sulfonyl group and at the 1-position with a pyridin-4-yl methanone moiety. The benzoxadiazole sulfonyl group introduces strong electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions. Its synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with a pyridine derivative, analogous to methods described for related compounds .
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C16H15N5O4S/c22-16(12-4-6-17-7-5-12)20-8-10-21(11-9-20)26(23,24)14-3-1-2-13-15(14)19-25-18-13/h1-7H,8-11H2 |
InChI Key |
AWZBLYVCPCMWMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties .
Biology
In biological research, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a fluorescent probe due to the benzoxadiazole ring, which can emit fluorescence under specific conditions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including antimicrobial and antiviral activities. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can bind to these targets, altering their activity and leading to various biological effects. The piperazine and pyridine rings can further modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | R Group (Piperazine Substituent) | Heteroaryl Group | Key Features |
|---|---|---|---|
| Target Compound | 2,1,3-Benzoxadiazol-4-ylsulfonyl | Pyridin-4-yl | Electron-withdrawing sulfonyl group |
| (4-Nitrophenyl)(pyridin-4-yl)methanone (2l) | Nitrophenyl | Pyridin-4-yl | Strong electron-withdrawing nitro group |
| (4-Aminophenyl)(pyridin-4-yl)methanone (2b) | Aminophenyl | Pyridin-4-yl | Electron-donating amino group |
| 4-(Methylthio)phenylmethanone (2c) | Methylthiophenyl | Pyridin-4-yl | Moderate electron-donating thioether |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) | Trifluoromethylphenyl | Thiophen-2-yl | Lipophilic CF₃ group; sulfur heterocycle |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 4-Aminophenyl | Furan-2-yl | Oxygen heterocycle; amino group |
- Electronic Effects: The benzoxadiazole sulfonyl group in the target compound is more electron-withdrawing than the nitro group in 2l but less polarizable than the trifluoromethyl group in 21 . This may enhance stability in aqueous environments compared to 2b (amino) or 2c (methylthio) .
Physicochemical Properties
Spectral and Analytical Data
- Spectroscopy : The absence of reported NMR/IR data for the target compound contrasts with detailed characterizations of 21 and 2l , highlighting a gap in the literature.
Biological Activity
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.39 g/mol. The structure incorporates several functional groups, including a benzoxadiazole moiety, a piperazine ring, and a pyridine component, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzoxadiazole ring enhances binding affinity through strong interactions with target proteins, while the sulfonyl group contributes to the stability and specificity of these interactions. Research indicates that the compound may modulate enzyme activities and influence cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that derivatives of benzoxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone have been evaluated for their effectiveness against various bacterial strains.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Anticancer Activity
Research has shown that compounds containing piperazine and benzoxadiazole structures can exhibit anticancer properties. In vitro studies assessed the cytotoxic effects against human cancer cell lines such as HeLa and MCF-7:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis |
| MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |
The compound's ability to induce apoptosis has been linked to its interaction with tubulin, disrupting microtubule dynamics essential for cell division.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | 65 | 12 |
| Urease | 58 | 15 |
These findings suggest potential applications in treating conditions like Alzheimer's disease and urease-related disorders.
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value as low as 3.5 μM in MCF-7 cells, highlighting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzoxadiazole compounds against Staphylococcus aureus and Escherichia coli. The compounds demonstrated promising inhibition zones, suggesting their utility in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
